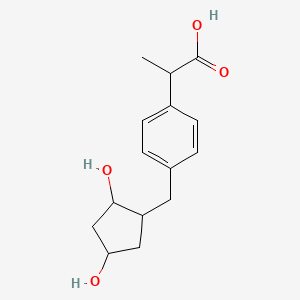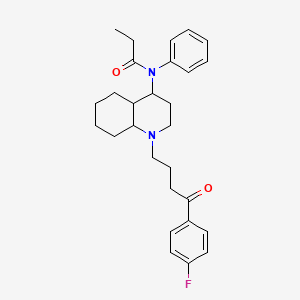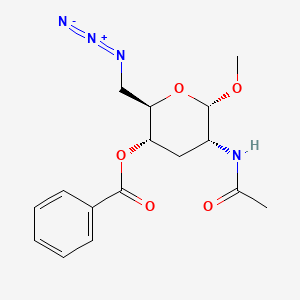![molecular formula C19H16F3N5O2 B15287787 {4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone CAS No. 909675-40-7](/img/structure/B15287787.png)
{4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-([4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl)-2-(trifluoromethyl)pyridine is a complex organic compound featuring a pyridine ring substituted with a trifluoromethyl group and a piperidine ring attached to an oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-([4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl)-2-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the oxadiazole-piperidine intermediate with the pyridine ring substituted with a trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the oxadiazole moiety.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of N-oxides, while reduction of the oxadiazole moiety can yield amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a pharmacophore. The presence of the oxadiazole and piperidine rings suggests it could interact with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In industry, the compound could be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism of action of 5-([4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl)-2-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds with amino acid residues, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also feature the oxadiazole ring and are known for their biological activities.
Pyrazolo[3,4-d]pyrimidine: This compound has a similar heterocyclic structure and is studied for its potential as a CDK2 inhibitor.
Uniqueness
The uniqueness of 5-([4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl)-2-(trifluoromethyl)pyridine lies in its combination of the oxadiazole, piperidine, and pyridine rings, along with the trifluoromethyl group. This combination provides a unique set of chemical and biological properties that can be exploited in various applications.
Propiedades
Número CAS |
909675-40-7 |
|---|---|
Fórmula molecular |
C19H16F3N5O2 |
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
InChI |
InChI=1S/C19H16F3N5O2/c20-19(21,22)15-4-3-14(11-24-15)18(28)27-8-5-12(6-9-27)17-25-16(26-29-17)13-2-1-7-23-10-13/h1-4,7,10-12H,5-6,8-9H2 |
Clave InChI |
AJJSQQIRJUAMFF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=NC(=NO2)C3=CN=CC=C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(5-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B15287709.png)
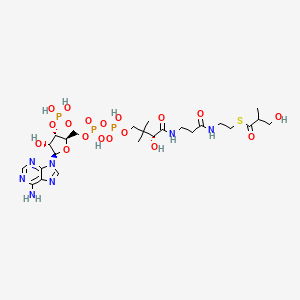
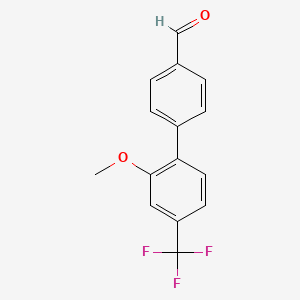
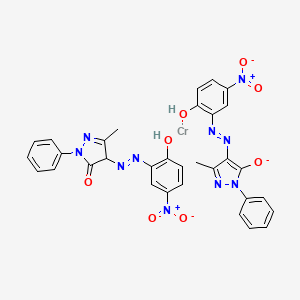


![3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one;hydrate;hydrochloride](/img/structure/B15287757.png)
![2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(2-pyrrolidin-1-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B15287758.png)
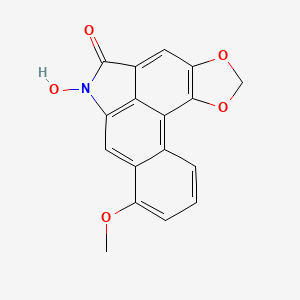
![O-[2-(Acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-beta-D-galactopyranosyl]-L-threonine](/img/structure/B15287776.png)
